N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE
Description
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-13-9-10-14(2)18(11-13)21-12-19(17-7-5-6-8-20(17)27-21)24(30)28-25-22(23(26)29)15(3)16(4)31-25/h5-12H,1-4H3,(H2,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHURFFIQUHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carboxamide Group: This step might involve the reaction of the quinoline derivative with an appropriate isocyanate or carbamoyl chloride.
Thienyl and Phenyl Substituents: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinecarboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry
In industry, the compound might find use in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific application. For example, if it acts as a pharmaceutical agent, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-2-(2,5-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE: can be compared with other quinolinecarboxamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
